[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride physical properties
[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of [1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride
Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist
Executive Summary
The strategic incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry. Small molecule building blocks that offer desirable physicochemical properties are invaluable assets in the design of novel therapeutics. [1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride (CAS: 1783418-59-6) represents a quintessential example of such a building block, synergistically combining the metabolic stability and conformational rigidity of a cyclopropyl ring with the potent electronic and lipophilic contributions of a trifluoromethyl group.[1][2] This guide provides a comprehensive technical overview of the core physical properties of this compound. Moving beyond a simple data sheet, this document details the standardized, self-validating experimental protocols required for the empirical determination of these properties, providing researchers with the practical knowledge needed to accurately characterize this and similar amine hydrochloride salts in a drug discovery context.
Introduction: A Molecule of Strategic Importance
The rational design of drug candidates hinges on the ability to modulate a molecule's properties to optimize its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The title compound is a prime example of a scaffold engineered for this purpose.
The Trifluoromethyl Group: A Bioisostere with Profound Impact
The trifluoromethyl (-CF3) group is one of the most utilized substituents in modern drug design.[1] Its inclusion is a deliberate strategy to:
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Enhance Metabolic Stability: The strength of the C-F bond makes the -CF3 group highly resistant to oxidative metabolism, often used to block metabolic hotspots within a molecule.[1]
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Increase Lipophilicity: The -CF3 group significantly increases a molecule's lipophilicity, which can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[1]
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Modulate pKa and Receptor Binding: As a strong electron-withdrawing group, it can lower the pKa of nearby basic groups and alter the electronic profile of aromatic systems, profoundly influencing drug-receptor interactions.[3]
The Cyclopropyl Ring: A Conformationally Constrained Powerhouse
The cyclopropyl fragment is increasingly recognized as a "privileged" scaffold in drug development.[2] Its rigid, three-membered ring structure imparts several advantageous properties:
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Conformational Rigidity: It locks adjacent substituents into well-defined spatial orientations, which can reduce the entropic penalty of binding to a biological target and enhance potency.[2]
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Metabolic Resistance: The strained ring is often more stable to metabolic degradation compared to analogous linear alkyl chains.[2]
-
Improved Physicochemical Properties: It can favorably modulate solubility and permeability, acting as a "lipophilic hydrogen bond donor" mimic.
The fusion of these two motifs in [1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride makes it a highly sought-after building block for creating novel chemical entities with potentially superior drug-like properties, particularly for central nervous system (CNS) targets.[4]
Core Physicochemical Properties
Accurate physical property data is the foundation of successful drug development, influencing everything from formulation to bioavailability. For a specific research chemical like this, many properties must be determined empirically.
Chemical Identity
A summary of the key identifiers for [1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride is presented below.
| Property | Value | Source(s) |
| CAS Number | 1783418-59-6 | [5][6][7][8] |
| Molecular Formula | C₅H₉ClF₃N | [6] |
| Molecular Weight | 175.58 g/mol | [6][7][8] |
| Appearance | White solid | [5] |
| Canonical SMILES | C1CC1(CN)C(F)(F)F.Cl | [7] |
| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | [5][6] |
Thermal & Solubility Profile
| Property | Value / Status | Rationale & Significance |
| Melting Point | Not publicly documented; requires experimental determination. | As a salt, it is expected to have a relatively high melting point. A sharp melting range is a primary indicator of sample purity. Impurities typically depress the melting point and broaden the range.[9] |
| Boiling Point | Not applicable. | Amine hydrochloride salts typically decompose at high temperatures before boiling. |
| Aqueous Solubility | Not publicly documented; requires experimental determination. | Solubility is a critical factor influencing a drug's ADME properties and bioavailability.[10][11] Low aqueous solubility can be a major roadblock in development.[12] Both kinetic and thermodynamic solubility are important metrics in different stages of drug discovery.[10][12] |
Standardized Protocols for Physical Property Determination
The trustworthiness of any physical data relies entirely on the validity of the experimental method used. The following protocols are designed to be robust and self-validating systems for characterizing amine hydrochloride salts.
Protocol: Melting Point Determination via Digital Apparatus
Causality: The melting point of a pure crystalline solid occurs over a very narrow temperature range. This protocol is designed to achieve a slow, controlled heating rate near the melting point, which is essential for an accurate reading. A rapid initial scan provides an approximate range, saving time while ensuring the precise measurement is performed with the necessary care.[9]
Methodology:
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Sample Preparation: Place a small amount (1-2 mm height) of the dry, powdered [1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride into a glass capillary tube sealed at one end.
-
Instrument Setup: Place the capillary tube into the heating block of a digital melting point apparatus (e.g., a Mel-Temp).
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Initial Rapid Determination: Set a fast temperature ramp rate (e.g., 10-20 °C/min) to find the approximate melting range. Record this range.
-
Instrument Cooling: Allow the apparatus to cool to at least 20 °C below the observed approximate melting point.
-
Precise Determination: Place a new, freshly prepared sample capillary into the instrument.
-
Slow Ramp: Set the starting temperature to ~20 °C below the approximate melting point and use a slow ramp rate of 1-2 °C/min.[9][13]
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). This is the melting point range.
-
Validation: Repeat the precise determination (steps 5-7) at least once more to ensure the results are consistent and reproducible.
Caption: Workflow for precise melting point determination.
Protocol: Thermodynamic (Equilibrium) Aqueous Solubility
Causality: This "shake-flask" method is the gold standard for determining the true equilibrium solubility of a compound.[14] By incubating an excess of solid compound in a buffer for an extended period, the system reaches a thermodynamic equilibrium between the dissolved and solid states.[15] Subsequent separation of the solid and quantification of the supernatant provides a highly accurate and relevant solubility value for late-stage preclinical development.[10]
Methodology:
-
Buffer Preparation: Prepare a suitable aqueous buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4, to mimic physiological conditions. The WHO recommends testing at pH 1.2, 4.5, and 6.8 for a full profile.[14]
-
Sample Preparation: Add an excess amount of solid [1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride to a vial containing a known volume of the prepared buffer. Ensure enough solid is added so that it remains visible after the incubation period.
-
Equilibrium Incubation: Seal the vials and place them in an incubator with constant agitation (e.g., orbital shaker) at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium, typically 24-48 hours.[12][15]
-
Phase Separation: After incubation, separate the undissolved solid from the solution. This is a critical step and can be achieved by either:
-
Centrifugation at high speed, followed by careful removal of the supernatant.
-
Filtration using a low-binding filter (e.g., PVDF syringe filter).
-
-
Sample Dilution: Accurately dilute the clear supernatant with the appropriate mobile phase for analysis.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[15]
-
Calculation: Calculate the original concentration in the supernatant using the dilution factor. This value represents the equilibrium solubility of the compound under the tested conditions.
Caption: Workflow for thermodynamic solubility determination.
Handling, Storage, and Safety
As a Senior Application Scientist, ensuring the integrity of the material and the safety of personnel is paramount.
-
Storage: The compound should be stored tightly sealed in a cool, dry, and well-ventilated place.[16] For long-term stability, storage at 2-8°C under an inert atmosphere of nitrogen or argon is required to prevent degradation.[5][6]
-
Handling: Use this compound only in a well-ventilated area, such as a chemical fume hood.[16] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17] Avoid breathing dust and prevent contact with skin and eyes.[16]
-
Safety Profile: While a specific Safety Data Sheet (SDS) for this exact CAS number is not broadly published, related cyclopropylamine and amine hydrochloride compounds are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][16][18] Handle with care, assuming it possesses these hazards.
Conclusion
[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its physical properties, born from the unique combination of the trifluoromethyl and cyclopropyl groups, make it an attractive scaffold for developing next-generation therapeutics. This guide has provided the foundational knowledge of its known characteristics and, more importantly, the robust, validated protocols necessary to empirically determine its key physical parameters. Adherence to these rigorous experimental methodologies is non-negotiable for generating the high-quality, reliable data that underpins successful drug discovery and development programs.
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